molecular formula C50H66Cl4N8O10S2 B611283 Tenapanor CAS No. 1234423-95-0

Tenapanor

Cat. No. B611283
M. Wt: 1145.044
InChI Key: DNHPDWGIXIMXSA-CXNSMIOJSA-N
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Description

Tenapanor, also known as AZD-1722 and RDX 5791, is an inhibitor of the sodium-proton (Na(+)/H(+)) exchanger NHE3, which plays a prominent role in sodium handling in the gastrointestinal tract and kidney. Tenapanor possesses an excellent preclinical safety profile and, as of now, there are no serious concerns about its side effects. Tenapanor is currently in clinical trials.

Scientific Research Applications

Treatment of Irritable Bowel Syndrome with Constipation (IBS-C)

  • Summary of Application : Tenapanor is a small molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3) that inhibits the absorption of sodium and phosphate in the gastrointestinal tract, resulting in fluid retention and softer stool . It has been approved by the FDA for the treatment of IBS-C in adults .
  • Methods of Application : Tenapanor is administered orally. The recommended dose is 50 mg twice daily, taken immediately before the first meal of the day and before dinner .
  • Results or Outcomes : In two randomized, double-blind, placebo-controlled trials involving 1,199 adult patients, the most concerning adverse effect was severe diarrhea, which occurred in approximately 2.5% of patients taking tenapanor, compared with 0.2% of those taking placebo .

Physiologically Based Biopharmaceutics Model (PBBM) of Minimally Absorbed Locally Acting Drugs

  • Summary of Application : A PBBM was developed to predict stool and urine sodium content in response to tenapanor administration in healthy subjects .
  • Methods of Application : The strategy employed was to perform drug–drug interaction (DDI) modelling between sodium and tenapanor, with sodium as the “victim” administered as part of daily food intake and tenapanor as the “perpetrator” altering sodium absorption .
  • Results or Outcomes : The model successfully predicted both urine and stool sodium content in response to tenapanor dosed in healthy subjects (within 1.25-fold error) and provided insight into the clinical observations of tenapanor dosing time relative to meal ingestion .

Treatment of Hyperphosphatemia in Patients with Chronic Kidney Disease (CKD)

  • Summary of Application : Tenapanor has been approved by the FDA for the treatment of hyperphosphatemia in patients with CKD on dialysis .

Add-on Therapy for Patients with Chronic Kidney Disease (CKD) on Dialysis

  • Summary of Application : Tenapanor is approved by the U.S. Food and Drug Administration to reduce serum phosphorus in adults with chronic kidney disease (CKD) on dialysis as add-on therapy in patients who have an inadequate response to phosphate binders or who are intolerant of any dose of phosphate binder therapy .
  • Methods of Application : Tenapanor is administered orally as a single tablet taken twice daily .

Improved Long-Term Serum Phosphate Control

  • Summary of Application : Tenapanor treatment added to phosphate binders improved long-term serum phosphate control as measured by reduction in average daily phosphate area under the curve .
  • Results or Outcomes : The assessment found that tenapanor added to sevelamer treatment resulted in improved phosphate control as measured by average daily phosphate AUC in sevelamer-treated patients from the PHREEDOM Phase 3 study who continued into the NORMALIZE open-label extension study .

Treatment Response Categorized by Age and Comorbidities

  • Summary of Application : A post hoc analysis of the PHREEDOM study was conducted to evaluate trends in serum phosphate concentrations in patients on dialysis treated with tenapanor categorized by age and comorbidity status .
  • Results or Outcomes : The analysis demonstrated that patients aged ≥65 years had a lower mean phosphate level at baseline than younger patients, but there was no difference in the mean phosphate reduction from baseline .

Treatment of Constipation-Predominant Irritable Bowel Syndrome (IBS-C)

  • Summary of Application : Tenapanor is a novel, small molecule medication approved in September 2019 for the treatment of constipation-predominant irritable bowel-syndrome (IBS-C) .
  • Methods of Application : Tenapanor is administered orally as a single tablet taken twice daily .

Treatment of Chronic Kidney Disease

  • Summary of Application : In October 2023, tenapanor was approved for the treatment of chronic kidney disease .

Lowering Phosphorus Levels in the Blood

  • Summary of Application : Tenapanor is used to lower phosphorus levels in the blood in adults with kidney disease who are on dialysis and have taken phosphate binders that did not work or who cannot take them .

properties

IUPAC Name

1-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H66Cl4N8O10S2/c1-61-31-43(41-27-37(51)29-47(53)45(41)33-61)35-7-5-9-39(25-35)73(65,66)59-15-19-71-23-21-69-17-13-57-49(63)55-11-3-4-12-56-50(64)58-14-18-70-22-24-72-20-16-60-74(67,68)40-10-6-8-36(26-40)44-32-62(2)34-46-42(44)28-38(52)30-48(46)54/h5-10,25-30,43-44,59-60H,3-4,11-24,31-34H2,1-2H3,(H2,55,57,63)(H2,56,58,64)/t43-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHPDWGIXIMXSA-CXNSMIOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)C5CN(CC6=C5C=C(C=C6Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)[C@@H]5CN(CC6=C5C=C(C=C6Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H66Cl4N8O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40154016
Record name Tenapanor
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Molecular Weight

1145.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble
Record name Tenapanor
Source DrugBank
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Mechanism of Action

Tenapanor is a locally-acting small molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3), an antiporter expressed on the apical surface of enterocytes in the small intestine and colon which is involved in sodium-fluid homeostasis. By inhibiting this antiporter tenapanor causes retention of sodium within the lumen of the intestine - this results in an osmotic gradient that draws water into the lumen and softens stool consistency. There is some evidence that tenapanor can inhibit the uptake of dietary phosphorus in the gastrointestinal tract, though the exact mechanism of this activity has yet to be elucidated.
Record name Tenapanor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11761
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tenapanor

CAS RN

1234423-95-0
Record name 17-[[[3-[(4S)-6,8-Dichloro-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]phenyl]sulfonyl]amino]-N-[2-[2-[2-[[[3-[(4S)-6,8-dichloro-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]phenyl]sulfonyl]amino]ethoxy]ethoxy]ethyl]-8-oxo-12,15-dioxa-2,7,9-triazaheptadecanamide
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Record name Tenapanor [USAN:INN]
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Record name Tenapanor
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Record name Tenapanor
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-(10,17,-dioxo-3,6,21,24-tetraoxa-9,11,16,18-tetraazahexacosane-1,26-diyl)bis([(4S)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl]benzenesulfonamide)
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Record name TENAPANOR
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Synthesis routes and methods

Procedure details

Compound 236 was prepared following the procedures outlined in Example 208 using 1,4-diisocyanatobutane (5.24 mg, 0.0374 mmol) and N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzenesulfonamide (Compound 168.2, 54.7 mg, 0.0749 mmol). Purification by preparative HPLC gave the title compound (27.5 mg) as a TFA salt. 1H-NMR (400 MHz, CD3OD): δ 7.88-7.86 (d, 2H), 7.75 (s, 2H), 7.63 (t, 2H), 7.55-7.51 (m, 4H), 4.48 (m, 2H), 3.38-3.31 (m, 1H), 3.61-3.42 (m, 17H), 3.35-3.30 (m, 4H), 3.13 (s, 6H), 3.08-3.02 (m, 7H), 1.45 (m, 2H). MS (m/z): 1145.04 [M+H]+.
Quantity
5.24 mg
Type
reactant
Reaction Step One
Name
N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzenesulfonamide
Quantity
54.7 mg
Type
reactant
Reaction Step Two
Name
Compound 168.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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